molecular formula C16H36FeIN B12399402 Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide

Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide

Cat. No.: B12399402
M. Wt: 425.21 g/mol
InChI Key: FDROSTSDPGDREQ-UHFFFAOYSA-M
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Description

Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is a complex organometallic compound that features a combination of organic and inorganic components This compound is notable for its unique structure, which includes a carbanide group, a cyclopentane ring, a cyclopentylmethyl(trimethyl)azanium moiety, an iron(2+) ion, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the cyclopentylmethyl(trimethyl)azanium moiety, which can be achieved through the reaction of cyclopentylmethylamine with trimethylamine under controlled conditions This intermediate is then reacted with a carbanide source, such as a metal carbanide complex, to form the desired organometallic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) ion can be oxidized to iron(3+) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the carbanide group.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halide exchange reactions can be facilitated by reagents like silver nitrate or sodium halides.

Major Products Formed

    Oxidation: Formation of iron(3+) complexes.

    Reduction: Generation of reduced carbanide species.

    Substitution: Production of substituted organometallic compounds with different halides.

Scientific Research Applications

Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism of action of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide involves its interaction with molecular targets through its diverse functional groups. The iron(2+) ion can coordinate with various ligands, facilitating electron transfer processes. The carbanide group can act as a nucleophile, participating in bond formation and cleavage reactions. The cyclopentylmethyl(trimethyl)azanium moiety can interact with biological molecules, potentially influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopentylmethylamine: An amine derivative of cyclopentane.

    Iron(2+) iodide: A simple inorganic salt of iron and iodide.

Uniqueness

Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is unique due to its combination of organic and inorganic components, which imparts a range of chemical properties not found in simpler compounds

Properties

Molecular Formula

C16H36FeIN

Molecular Weight

425.21 g/mol

IUPAC Name

carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide

InChI

InChI=1S/C9H20N.C5H10.2CH3.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h9H,4-8H2,1-3H3;1-5H2;2*1H3;;1H/q+1;;2*-1;+2;/p-1

InChI Key

FDROSTSDPGDREQ-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH3-].C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe+2].[I-]

Origin of Product

United States

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